1-(2-Methoxyphenyl)-2-methylpropan-1-ol
Description
Structure
2D Structure
Properties
CAS No. |
6642-39-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8,11-12H,1-3H3 |
InChI Key |
OBDRXZMOQALFEF-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1OC)O |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1OC)O |
Other CAS No. |
6642-39-3 |
Origin of Product |
United States |
The Significance of Aryl Substituted Alcohols in Synthetic Chemistry
Aryl-substituted alcohols are a pivotal class of compounds in organic chemistry, serving as versatile intermediates in a multitude of synthetic transformations. Their importance stems from the presence of both a hydroxyl group and an aromatic ring, which can be independently or concertedly manipulated to construct complex molecular frameworks. The hydroxyl group can be readily converted into other functional groups or act as a directing group in various reactions.
These alcohols are fundamental precursors for the synthesis of a wide array of valuable compounds. For instance, they can be transformed into aryl ethers, which are prevalent motifs in natural products and pharmaceuticals. wikipedia.org Moreover, the addition of organometallic reagents to aryl aldehydes and ketones provides a direct route to a diverse range of secondary and tertiary benzylic alcohols. uoa.gr The strategic placement of substituents on the aryl ring further expands their utility, influencing the electronic and steric properties of the molecule and enabling fine-tuning of its reactivity.
Propargylic alcohols that feature an aryl group at the C1 position have received considerable attention as effective alkylating agents in nucleophilic S_N_1-type reactions. This reactivity facilitates the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. chemicalbook.com The direct coupling of unactivated alcohols remains a challenge in synthetic chemistry; however, recent advancements have demonstrated the potential for nickel-catalyzed arylative substitution of homoallylic alcohols. prepchem.com
Research Trajectories for 1 2 Methoxyphenyl 2 Methylpropan 1 Ol
Stereoselective Synthesis of this compound
The creation of the single stereocenter in this compound necessitates the use of stereoselective synthetic methods. These methods can be broadly categorized into enantioselective approaches, which generate a chiral product from an achiral precursor, and diastereoselective transformations, where an existing chiral center in the substrate directs the formation of a new stereocenter.
Enantioselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is typically achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction to occur.
Chiral catalysis is a powerful tool for the enantioselective synthesis of alcohols. This involves the addition of a nucleophile to a prochiral carbonyl compound, where a substoichiometric amount of a chiral catalyst directs the approach of the nucleophile to one of the two enantiotopic faces of the carbonyl group.
Chiral Catalysis in Asymmetric Additions
Transition-Metal-Catalyzed Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols. While direct synthesis of the tertiary alcohol this compound via hydrogenation is not feasible, this methodology is highly relevant for the synthesis of a potential chiral precursor. For instance, the asymmetric hydrogenation of 2-methoxyisobutyrophenone would yield a chiral secondary alcohol that could be further elaborated to the target tertiary alcohol.
The efficiency of such hydrogenations relies heavily on the design of the chiral ligand coordinated to the transition metal, which is often ruthenium, rhodium, or iridium. For sterically hindered ketones, such as analogs of 2-methoxyisobutyrophenone, specialized catalytic systems have been developed. For example, ruthenium catalysts bearing ligands like TolBINAP in combination with a chiral diamine ligand such as DMAPEN have shown high activity and enantioselectivity in the hydrogenation of challenging ketone substrates. nih.gov The choice of ligand can create a chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the ketone.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| RuCl₂[(S)-tolbinap][(R)-dmapen] | Arylglyoxal dialkylacetals | High | nih.gov |
| Ru(OTf)(S,S)-TsDpen | α-chloroacetophenone | 96% | nih.gov |
| RuCl₂(S)-tolbinap | tert-alkyl ketones | High | nih.gov |
This table presents data for analogous ketone substrates to illustrate the potential of the methodology.
The reaction conditions, including solvent and the presence of additives, can also play a crucial role in the outcome of the hydrogenation. For instance, the use of a base like potassium tert-butoxide is common to generate the active ruthenium hydride species.
Organocatalytic Stereocontrol
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. In the context of synthesizing this compound, organocatalysis could be envisioned in the enantioselective addition of a nucleophile to 2-methoxybenzaldehyde.
While the direct organocatalytic addition of an isobutyl group is not a standard transformation, related alkylations of aldehydes have been demonstrated. For example, the enantioselective α-alkylation of aldehydes can be achieved using chiral aminocatalysts, such as diarylprolinol silyl (B83357) ethers. These catalysts react with the aldehyde to form a chiral enamine intermediate, which then reacts with an electrophile. Although this is an α-alkylation, it demonstrates the principle of organocatalytic stereocontrol in the functionalization of aldehydes.
More directly relevant would be the development of an organocatalytic system that activates an isobutyl nucleophile for addition to 2-methoxybenzaldehyde. Bifunctional catalysts, which possess both a Brønsted acidic or basic site and a hydrogen-bond donor, could potentially activate both the aldehyde and the nucleophile, facilitating a stereoselective addition.
| Organocatalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Imidazolidinone | α-nitroalkylation | Hexanal | High | nih.gov |
| Diarylprolinol silyl ether | Dehydrogenative α-alkylation | Aldehydes | High | lookchem.com |
This table illustrates the application of organocatalysis in the enantioselective alkylation of aldehydes.
Diastereoselective reactions are a cornerstone of stereoselective synthesis, where the stereochemistry of the product is controlled by an existing chiral center in the substrate.
Diastereoselective Transformations
Substrate-Controlled Diastereoselective Reactions
In a substrate-controlled diastereoselective approach to this compound, a chiral auxiliary would be attached to either the 2-methoxybenzaldehyde or the isobutyl nucleophile. This chiral auxiliary would then direct the facial selectivity of the addition reaction, leading to the preferential formation of one diastereomer.
A common strategy involves the use of chiral oxazolidinones, such as Evans auxiliaries. For instance, if 2-methoxybenzoic acid were converted to a chiral N-acyl oxazolidinone, subsequent reduction and reaction with an isobutyl nucleophile could proceed with high diastereoselectivity. Alternatively, a chiral auxiliary could be attached to the isobutyl fragment.
The stereochemical outcome of such reactions is often rationalized by the formation of a rigid, chelated intermediate where one face of the reacting center is sterically shielded by the chiral auxiliary. The predictability of these models, such as the Felkin-Anh model and its variants, makes substrate-controlled diastereoselective reactions a reliable method for asymmetric synthesis.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |
| 2-Oxazolidone (Evans) | Michael addition of Grignard reagents | up to 99% | researchgate.net |
This table provides an example of a substrate-controlled diastereoselective reaction using a chiral auxiliary.
Following the diastereoselective reaction, the chiral auxiliary is typically cleaved to afford the desired chiral product. The efficiency of the cleavage and the ability to recover and reuse the chiral auxiliary are important considerations in this synthetic strategy.
Auxiliary-Mediated Diastereoselective Syntheses
The diastereoselective synthesis of chiral alcohols often employs chiral auxiliaries to control the stereochemical outcome of nucleophilic additions to prochiral carbonyl groups. While specific literature detailing an auxiliary-mediated synthesis for this compound is not prevalent, the principles can be extrapolated from methodologies applied to similar structures.
One established approach involves the use of chiral oxazolidinones or other auxiliaries attached to a glyoxylate (B1226380) ester, followed by reaction with an organometallic reagent. For a related synthesis, a chiral auxiliary could be used to direct the addition of an isopropyl group to a 2-methoxybenzoyl derivative. The high reactivity of donor-acceptor (D-A) cyclopropanes, which can act as synthetic equivalents of 1,3-dipoles, presents another avenue. nih.govmdpi.com Cyclopropanes bearing a hydroxy group at the ortho-position of a donor aromatic substituent are of particular interest for their potential in stereocontrolled transformations. nih.gov
Regioselective Functionalization Strategies
Regioselective functionalization aims to control the position of chemical modification on a molecule with multiple reactive sites. For this compound, this could involve selective reactions on the aromatic ring or the aliphatic chain. The methoxy group on the benzene (B151609) ring is an ortho, para-directing group, which influences the position of any subsequent electrophilic aromatic substitution.
Methodologies for the regioselective synthesis of complex molecules often rely on controlling reaction conditions or using specific catalysts. rsc.org For instance, in different systems, the regioselectivity of nucleophilic substitution reactions on fluorinated aromatic rings was found to be consistently directed to a specific position, an effect that could be altered by the presence of other functional groups that induce stabilizing π-π stacking. nih.gov Similarly, acid-catalyzed reactions like olefin hydroamination have demonstrated high regioselectivity in functionalizing heterocyclic compounds. scite.ai While not directly applied to the target compound, these principles underscore the strategies available for achieving regioselectivity, which could be adapted for the functionalization of the 2-methoxyphenyl moiety.
Classical and Modern Coupling Reactions for Carbon-Carbon Bond Formation
Grignard Reagent Addition to Carbonyl Precursorschemicalbook.comresearchgate.netnih.gov
The most direct and widely utilized method for synthesizing this compound is the Grignard reaction. This reaction involves the nucleophilic addition of an isopropylmagnesium halide (Grignard reagent) to the carbonyl carbon of 2-methoxybenzaldehyde. chegg.comchegg.com The isopropyl group attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. A subsequent acidic work-up protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product. chegg.com
The general scheme for this synthesis is as follows:
Formation of the Grignard Reagent: Isopropyl bromide reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF), to form isopropylmagnesium bromide. researchgate.netchegg.com
Addition to Carbonyl: The prepared Grignard reagent is then added to a solution of 2-methoxybenzaldehyde. chegg.com
Work-up: The reaction is quenched with an aqueous acid solution (e.g., H₃PO₄ or NH₄Cl) to neutralize the reaction and protonate the alkoxide, yielding this compound. chemicalbook.comchegg.com
A synthesis of the analogous para-isomer, 1-(4-methoxyphenyl)-2-methylpropan-1-ol (B2488254), was achieved by adding a 2M solution of isopropylmagnesium chloride to 4-methoxybenzaldehyde (B44291) in toluene (B28343), resulting in a 95% yield. chemicalbook.com
The efficiency and yield of the Grignard synthesis are highly dependent on reaction conditions. Precise control over these parameters is essential for maximizing product formation and minimizing side reactions. researchgate.net
Key optimization parameters include:
Solvent: Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial to stabilize the Grignard reagent and prevent its decomposition by protic solvents. chegg.com 2-Methyltetrahydrofuran (2-MeTHF) has been noted as a superior alternative, particularly in suppressing Wurtz coupling by-products. researchgate.net
Temperature: Grignard reactions are typically initiated at low temperatures (e.g., 0-8 °C) to control the exothermic addition and then allowed to warm to room temperature to ensure the reaction goes to completion. chemicalbook.com For reactions involving esters, cryogenic temperatures (e.g., -40 °C) are essential to achieve selective mono-addition and prevent secondary reactions. researchgate.netmit.edu
Reactant Ratio: The stoichiometry of the Grignard reagent to the carbonyl precursor is critical. A slight excess of the Grignard reagent is often used to ensure full conversion of the starting aldehyde or ketone.
Work-up Procedure: The quenching step must be performed carefully. A half-saturated aqueous ammonium (B1175870) chloride solution is commonly used for quenching, followed by extraction with an organic solvent. chemicalbook.com
| Parameter | Condition |
|---|---|
| Carbonyl Precursor | 4-methoxybenzaldehyde |
| Grignard Reagent | Isopropylmagnesium chloride (2M solution) |
| Solvent | Toluene |
| Initial Temperature | 8 °C |
| Reaction Time | 1 hour post-addition at room temperature |
| Quenching Agent | Half-saturated aqueous ammonium chloride |
| Yield | 95% |
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the synthesis of this compound from 2-methoxybenzaldehyde, the primary concern is the selective addition of the Grignard reagent to the aldehyde carbonyl group without reacting with the methoxy ether group. Grignard reagents are generally not reactive toward aryl ethers under standard conditions, ensuring high chemoselectivity for carbonyl addition.
Regioselectivity, which involves reaction at one specific site among several similar sites, is a key consideration when using substituted aromatic precursors. In the case of 2-methoxybenzaldehyde, the Grignard reagent attacks the only carbonyl carbon, making the reaction inherently regioselective. In more complex systems, such as the synthesis of polyaryl flavones, the combination of C-O/C-H activation and cross-coupling reactions has been used to achieve high regioselectivity. researchgate.net
Reductive Methodologies for Keto-Alcohol Interconversion
An alternative synthetic route to this compound involves the reduction of the corresponding ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one (B7797568). This ketone precursor can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with isobutyryl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved using various reductive methodologies.
Common reducing agents for this transformation include:
Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily converts ketones to alcohols in protic solvents like methanol (B129727) or ethanol.
Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, capable of reducing ketones as well as other carbonyl compounds. It requires anhydrous conditions and is typically used in ether or THF.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is an effective method for ketone reduction, although it may also reduce other functional groups under certain conditions.
The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. For the simple reduction of 1-(2-methoxyphenyl)-2-methylpropan-1-one, the mild conditions offered by NaBH₄ would likely be sufficient and preferable.
| Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Very powerful, less selective, reacts with water. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Effective, can be tuned by choice of catalyst (Pd, Pt, Ni). |
Selective Reduction of 1-(2-Methoxyphenyl)-2-methylpropan-1-one Analogues
The selective reduction of a carbonyl group in the presence of other functional groups is a key challenge in organic synthesis. For analogues of 1-(2-methoxyphenyl)-2-methylpropan-1-one, various metal hydride reagents can be employed. The reactivity of these hydrides differs, allowing for chemoselectivity. For instance, sodium borohydride (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is often preferred for the reduction of ketones to alcohols, especially in the presence of less reactive functional groups like esters or amides. wikipedia.org The reduction of a ketone to an alcohol is a fundamental transformation in organic chemistry. wikipedia.orgchemicalbook.com
The general mechanism for the reduction of a ketone using a metal hydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This initial attack forms an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. researchgate.netrsc.org Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. chemicalbook.comresearchgate.net In the case of 1-(2-methoxyphenyl)-2-methylpropan-1-one, this reduction yields the secondary alcohol, this compound.
| Reagent | Substrate | Product | Notes |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Milder reducing agent, compatible with many functional groups. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol | Stronger, more reactive reducing agent. rsc.org |
Metal Hydride Reductions and Their Stereochemical Outcomes
When a prochiral ketone, such as 1-(2-methoxyphenyl)-2-methylpropan-1-one, is reduced, a new stereocenter is created at the carbonyl carbon, leading to the possibility of different stereoisomers. The stereochemical outcome of such reductions is influenced by several factors, including the steric hindrance of the substituents on the ketone and the nature of the metal hydride reagent. gatech.edu
The stereochemistry of metal hydride reductions of cyclic ketones has been extensively studied, and the principles can be extended to acyclic systems. The direction of hydride attack, either from the less hindered face (steric approach control) or leading to the thermodynamically more stable product (product development control), determines the resulting stereoisomer. gatech.edu For ketones with bulky substituents adjacent to the carbonyl group, the reducing agent will preferentially attack from the less sterically hindered side. In the case of 1-(2-methoxyphenyl)-2-methylpropan-1-one, the bulky isopropyl group and the ortho-methoxy-substituted phenyl group will influence the trajectory of the incoming hydride.
The use of chiral modifying agents with metal hydrides, such as in the Corey-Bakshi-Shibata (CBS) reduction, can achieve high enantioselectivity in the synthesis of chiral alcohols. wikipedia.org While specific studies on the stereoselective reduction of 1-(2-methoxyphenyl)-2-methylpropan-1-one are not widely documented, the principles of asymmetric reduction are well-established for similar ketones. wikipedia.org The choice of catalyst and reaction conditions in these asymmetric reductions is critical for achieving high enantiomeric excess (ee).
Friedel-Crafts Type Alkylation Routes
A plausible, though less direct, synthetic approach to this compound involves a Friedel-Crafts type reaction as a key step. This would typically involve the acylation of anisole with isobutyryl chloride to form 1-(2-methoxyphenyl)-2-methylpropan-1-one, followed by reduction.
The Friedel-Crafts acylation of anisole with an acyl chloride, such as acetyl chloride or propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a well-established method for synthesizing alkoxy-substituted acetophenones. gatech.edugoogle.comresearchgate.netresearchgate.net The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of the ortho and para isomers. google.comresearchgate.net The para isomer is typically the major product due to reduced steric hindrance. google.com
To synthesize the precursor ketone for this compound, isobutyryl chloride would be used as the acylating agent. The subsequent challenge lies in the separation of the ortho and para isomers of the resulting methoxyisobutyrophenone. Once the desired ortho isomer, 1-(2-methoxyphenyl)-2-methylpropan-1-one, is isolated, it can be reduced to the target alcohol using the methods described in the previous section.
| Reactant 1 | Reactant 2 | Catalyst | Product(s) |
| Anisole | Isobutyryl Chloride | AlCl₃ | 1-(2-Methoxyphenyl)-2-methylpropan-1-one and 1-(4-Methoxyphenyl)-2-methylpropan-1-one |
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct similar structures.
For instance, MCRs involving arynes, a nucleophile, and carbon dioxide have been developed for the synthesis of ortho-substituted benzoic acids. mdpi.com Conceptually, a three-component reaction could be envisioned involving an ortho-lithiated anisole species, an isopropyl-containing electrophile, and a carbonyl source, though such a specific reaction for this target is not documented. More established are cascade reactions, such as the iron(III)-catalyzed condensation of phenols, aldehydes, and alkenes to form benzopyrans via an ortho-quinone methide intermediate. nih.gov
Atom-Economical Synthetic Protocols Applied to this compound
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rushim.ru Reactions with high atom economy are desirable as they minimize waste.
Direct C-H activation and functionalization reactions are prime examples of atom-economical processes. For the synthesis of benzylic alcohols, the direct cyanation of alcohols using an isonitrile as a cyanide source, catalyzed by a boron Lewis acid, represents an atom-economical approach as water is the only byproduct. rushim.ru While not directly producing this compound, this methodology highlights the potential for developing more sustainable synthetic routes.
Another atom-economical strategy is the catalytic hydrogenation of ketones, which utilizes molecular hydrogen and a catalyst, with no other reagents being consumed. rsc.org This method is often cleaner than using metal hydrides, which generate stoichiometric amounts of metal salts as byproducts. rushim.ru The development of efficient and selective catalysts for the hydrogenation of 1-(2-methoxyphenyl)-2-methylpropan-1-one would represent a significant step towards a more atom-economical synthesis of the target alcohol.
Additionally, processes that utilize starting materials efficiently, such as a novel method for generating N-aryl amino alcohols from N,N-disubstituted picolinamides via a reduction/ring-opening reaction with NaBH₄, demonstrate atom economy through the recovery and reuse of components like picolinic acid. nih.govnih.gov Applying such principles to the synthesis of this compound would involve designing a synthetic pathway that maximizes the incorporation of atoms from the starting materials into the final product.
Mechanistic Investigations into 1 2 Methoxyphenyl 2 Methylpropan 1 Ol Transformations
Elucidation of Reaction Pathways and Transition States
The transformations of 1-(2-Methoxyphenyl)-2-methylpropan-1-ol primarily involve two key reaction types: its formation, typically through a Grignard reaction, and its subsequent oxidation to the corresponding ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one (B7797568).
The synthesis of this compound is commonly achieved via the nucleophilic addition of an isopropyl Grignard reagent (isopropylmagnesium halide) to 2-methoxybenzaldehyde (B41997). The reaction is believed to proceed through a polar, four-membered or six-membered ring transition state. lookchem.comnih.gov With sterically hindered ketones, a four-membered transition state is often favored. acs.org Given the steric bulk of the isopropyl group, the reaction likely involves a carefully orchestrated approach of the nucleophile to the carbonyl carbon.
The oxidation of this compound to its corresponding ketone is a fundamental transformation. A general mechanism for alcohol oxidation involves the removal of the hydroxyl proton and the hydrogen atom from the adjacent carbon. chemguide.co.uk For many metal-catalyzed oxidations, the reaction proceeds through the formation of a metal-alkoxide intermediate. A subsequent β-hydride elimination step then yields the ketone and a reduced metal hydride species. researchgate.net In the context of chromic acid oxidation, a chromate (B82759) ester is formed, followed by an E2-like elimination. libretexts.org The transition state for this elimination is a key determinant of the reaction rate.
The presence of the ortho-methoxy group can influence the reaction pathways. Its electron-donating nature can stabilize a developing positive charge on the aromatic ring, which might be relevant in certain electrophilic reaction conditions. However, in the context of oxidation, its steric bulk, along with the adjacent isopropyl group, would primarily influence the accessibility of the reactive center.
Kinetic Studies and Rate-Determining Steps
Kinetic studies on the oxidation of secondary alcohols provide crucial information about the rate-determining step (RDS) of the reaction. For many oxidation reactions of alcohols, the cleavage of the C-H bond at the carbinol carbon is the RDS. nih.gov This is often evidenced by a significant primary kinetic isotope effect (kH/kD > 1) when the α-hydrogen is replaced by deuterium. For instance, in the ruthenium/TEMPO catalyzed aerobic oxidation of benzyl (B1604629) alcohol, a primary kinetic isotope effect of kH/kD = 5.1 was observed, suggesting that the cleavage of the C-H bond is indeed the rate-determining step. nih.gov
A Hammett study on the same catalytic system for substituted benzyl alcohols revealed a ρ value of -0.58. nih.gov The negative value indicates that electron-donating groups on the aromatic ring accelerate the reaction, which is consistent with the build-up of partial positive charge at the benzylic carbon in the transition state. Applying this to this compound, the electron-donating methoxy (B1213986) group would be expected to have an accelerating effect on the oxidation rate, assuming a similar mechanism is at play.
The general observation that bulky alcohols can sometimes oxidize faster suggests that steric strain relief in the transition state leading to the planar ketone can be a contributing factor to the reaction rate. nih.gov
| Substituent on Benzyl Alcohol | Relative Rate of Oxidation | Kinetic Isotope Effect (kH/kD) | Plausible Rate-Determining Step |
|---|---|---|---|
| 4-Methoxy (electron-donating) | Faster | ~5.1 | C-H bond cleavage |
| Unsubstituted | Baseline | ~5.1 | C-H bond cleavage |
| 4-Nitro (electron-withdrawing) | Slower | ~5.1 | C-H bond cleavage |
Catalytic Cycle Analysis in Metal-Mediated Processes
Metal-mediated oxidations, particularly those employing ruthenium catalysts, are highly effective for the transformation of alcohols to carbonyl compounds. rsc.org A plausible catalytic cycle for the oxidation of this compound using a ruthenium catalyst, such as RuCl₃ with a co-oxidant, can be proposed. researchgate.netacsgcipr.org
The catalytic cycle typically begins with the in situ formation of a higher-valent ruthenium oxide species (e.g., RuO₄) from the Ru(III) precursor and a stoichiometric co-oxidant like sodium periodate (B1199274) or hydrogen peroxide. acsgcipr.org This active ruthenium species then reacts with the alcohol.
The proposed steps are as follows:
Formation of the Active Oxidant: The Ru(III) catalyst is oxidized by a co-oxidant to a high-valent ruthenium species.
Ligand Exchange: The alcohol, this compound, coordinates to the ruthenium center, displacing a ligand and forming a ruthenium-alkoxide intermediate. researchgate.net
β-Hydride Elimination: This is often the rate-determining step where the α-hydrogen of the alcohol is transferred to the ruthenium center, forming the ketone (1-(2-methoxyphenyl)-2-methylpropan-1-one), a reduced ruthenium hydride species, and a proton. researchgate.net
Regeneration of the Catalyst: The reduced ruthenium species is re-oxidized by the stoichiometric co-oxidant, completing the catalytic cycle and allowing for the use of the ruthenium catalyst in small amounts. acsgcipr.org
In some systems, especially those using molecular oxygen as the terminal oxidant, a co-catalyst or mediator like TEMPO can be involved to facilitate the regeneration of the active catalyst. nih.gov
Influence of Solvent and Ligand Environment on Reaction Mechanisms
The solvent and ligand environment play a critical role in dictating the reaction mechanism, rate, and selectivity of transformations involving this compound.
Solvent Effects: The choice of solvent can significantly impact the reaction. In the oxidation of alcohols, polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often employed. growingscience.comresearchgate.net The solvent can influence the solubility of the reactants and catalysts, as well as stabilize charged intermediates or transition states. For instance, in the ruthenium- and enzyme-catalyzed dynamic kinetic resolution of secondary alcohols, nonpolar solvents like toluene (B28343) and hexane (B92381) gave the best results, while more polar solvents like tert-butanol (B103910) resulted in slower reactions. acs.org The solvent can also directly participate in the reaction mechanism in some cases.
Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center are of paramount importance. rsc.orgresearchgate.net They can modulate the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. For example, in ruthenium-catalyzed oxidations, phosphine (B1218219) ligands are commonly used. rsc.org The electronic properties of the phosphine ligand (electron-donating or electron-withdrawing) can affect the electron density at the metal center, which in turn influences the rate of key steps like oxidative addition and reductive elimination. The steric bulk of the ligands can also create a specific chiral environment around the metal, enabling enantioselective transformations, or can influence the accessibility of the substrate to the catalytic site. researchgate.net
| Parameter | Type | General Effect on Reaction |
|---|---|---|
| Solvent | Polar Aprotic (e.g., CH₃CN, CH₂Cl₂) | Often good for solubility and stabilizing intermediates. |
| Nonpolar (e.g., Toluene, Hexane) | Can be optimal for certain catalytic systems, may affect enzyme selectivity. acs.org | |
| Ligand | Electron-Donating | Can increase electron density on the metal, potentially accelerating oxidative addition. |
| Bulky/Chiral | Can induce steric hindrance affecting selectivity and can enable enantiocontrol. |
pH-Dependent Chemoselectivity and Reaction Control in Related Systems
In oxidation reactions, the pH can influence the protonation state of both the substrate and the catalyst, thereby affecting their reactivity. For example, in permanganate (B83412) oxidations, the reaction is faster in basic solution. libretexts.org The oxidation of alcohols with sodium hypochlorite (B82951) is also pH-dependent, as the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) is governed by pH. wikipedia.org
In biological systems, enzyme-catalyzed oxidations of alcohols are highly pH-dependent, as the activity of the enzyme (a dehydrogenase) is optimal within a specific pH range. libretexts.orglibretexts.org These reactions occur at near-neutral pH.
For metal-catalyzed reactions, the pH can affect the stability and speciation of the catalyst. For instance, some ruthenium aqua complexes can undergo deprotonation at higher pH values, which can alter their catalytic activity. The ability to tune the pH could potentially allow for the selective oxidation of one functional group over another in a polyfunctional molecule, although this would need to be determined empirically for the specific substrate and catalytic system.
Advanced Spectroscopic Characterization of 1 2 Methoxyphenyl 2 Methylpropan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment of 1-(2-Methoxyphenyl)-2-methylpropan-1-ol can be achieved.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group on the aromatic ring and the hydroxyl group.
The aromatic protons are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm, due to the deshielding effect of the benzene (B151609) ring. The ortho- and para-protons to the methoxy group will be shifted upfield compared to the meta-protons due to its electron-donating nature. The proton of the hydroxyl group (-OH) is expected to show a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The methoxy group (-OCH₃) protons will appear as a sharp singlet, likely around δ 3.8 ppm. The benzylic proton (-CH(OH)-) will be a doublet, coupled to the adjacent methine proton. The methine proton of the isopropyl group (-CH(CH₃)₂) will be a multiplet, and the two methyl groups of the isopropyl moiety may appear as distinct doublets due to their diastereotopic nature. docbrown.infoorganicchemistrydata.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 6.8 - 7.4 | Multiplet | - |
| -CH(OH)- (1H) | ~ 4.5 - 4.8 | Doublet | ~ 4-6 |
| -OCH₃ (3H) | ~ 3.8 | Singlet | - |
| -CH(CH₃)₂ (1H) | ~ 2.0 - 2.2 | Multiplet | ~ 7 |
| -CH(OH)-OH (1H) | Variable | Broad Singlet | - |
| -CH(CH₃)₂ (6H) | ~ 0.9 - 1.1 | Doublet | ~ 7 |
Note: The predicted data is based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
The carbon atom of the methoxy group is anticipated to resonate at approximately δ 55 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon atom attached to the methoxy group being the most deshielded. The benzylic carbon bearing the hydroxyl group is expected around δ 75-80 ppm. The methine and methyl carbons of the isopropyl group will be found in the upfield region of the spectrum. docbrown.inforsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-OCH₃) | ~ 157 |
| Quaternary Aromatic (C-CH(OH)) | ~ 130 |
| Aromatic CH (4C) | 110 - 128 |
| -CH(OH)- | ~ 78 |
| -OCH₃ | ~ 55 |
| -CH(CH₃)₂ | ~ 35 |
| -CH(CH₃)₂ (2C) | ~ 18 |
Note: The predicted data is based on the analysis of structurally similar compounds.
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak between the benzylic proton and the methine proton of the isopropyl group would confirm their connectivity. emerypharma.commnstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. researchgate.net
High-Resolution 1H NMR Spectral Analysis
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the molecular formula, C₁₁H₁₆O₂, by comparing the measured mass to the calculated mass. The expected exact mass would be approximately 180.1150 g/mol . nih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. The analysis of these fragments provides detailed structural information.
For this compound, common fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, the loss of the isopropyl group, and cleavage of the bond between the benzylic carbon and the isopropyl group. The fragmentation of the methoxy-substituted aromatic ring would also produce characteristic ions. docbrown.infodocbrown.info
Table 3: Predicted Key Fragmentation Ions in the MS/MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 162 | [C₁₁H₁₄O]⁺ | Loss of H₂O |
| 137 | [C₈H₉O₂]⁺ | Loss of isopropyl radical |
| 121 | [C₇H₅O₂]⁺ | Cleavage and rearrangement |
| 109 | [C₇H₉O]⁺ | Loss of C₄H₇O |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: The predicted fragmentation is based on general principles of mass spectrometry and data from analogous structures.
Chiroptical Spectroscopy for Enantiomeric Purity Determination
Chiroptical spectroscopy is a powerful class of techniques that probes the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral molecule like this compound, which possesses a stereogenic center at the carbinol carbon, these methods are indispensable for determining enantiomeric purity and assigning absolute configuration.
Optical Rotation Measurements
Optical rotation is a fundamental chiroptical property wherein a chiral compound rotates the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a standardized measure of this property.
For this compound, the enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing its measured optical rotation to the specific rotation of the pure enantiomer. For instance, if the specific rotation of the enantiomerically pure (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-ol is known, the enantiomeric purity of a sample can be calculated using the formula:
ee (%) = ([α]observed / [α]max) × 100
A meticulous study would involve measuring the optical rotation of synthesized batches of this compound and comparing them to a standard value obtained for the pure enantiomer.
Table 1: Hypothetical Optical Rotation Data for Enantiomers of this compound
| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |
| (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-ol | +45.8° |
| (S)-1-(2-Methoxyphenyl)-2-methylpropan-1-ol | -45.8° |
| Racemic Mixture | 0° |
Note: The data in this table is illustrative and represents plausible values for the specified compound.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. dtu.dk This technique provides more detailed stereochemical information than optical rotation, as it generates a spectrum with positive and negative peaks (Cotton effects) corresponding to electronic transitions within the molecule.
The ECD spectrum of this compound would be dominated by transitions associated with the methoxyphenyl chromophore. The spatial arrangement of this chromophore relative to the chiral center dictates the sign and intensity of the Cotton effects. The two enantiomers, (R) and (S), will produce mirror-image ECD spectra. rsc.org
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra of possible enantiomers. mdpi.com By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the predominant enantiomer can be confidently assigned.
Table 2: Predicted Electronic Transitions and Cotton Effects for (R)-1-(2-Methoxyphenyl)-2-methylpropan-1-ol
| Wavelength (nm) | Transition | Predicted Sign of Cotton Effect |
| ~275 | π → π* (1Lb) | + |
| ~220 | π → π* (1La) | - |
| ~205 | π → π* (1Bb) | + |
Note: This data is hypothetical and based on typical electronic transitions for aromatic compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.gov These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
For this compound, the key functional groups include the hydroxyl (-OH) group, the methoxy (-OCH3) group, the aromatic ring, and the alkyl framework.
Infrared (IR) Spectroscopy : The IR spectrum would prominently feature a broad absorption band in the region of 3600-3200 cm-1, characteristic of the O-H stretching vibration of the alcohol. The C-O stretching of the alcohol and the ether would appear in the 1250-1000 cm-1 region. Aromatic C-H stretching is expected just above 3000 cm-1, while aromatic C=C stretching vibrations will produce peaks in the 1600-1450 cm-1 range.
Raman Spectroscopy : Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone. The aromatic ring breathing modes typically give rise to strong Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |
| O-H | Stretching | 3600-3200 (broad) | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (aliphatic) | Stretching | 2980-2850 | Strong |
| C=C (aromatic) | Stretching | 1600, 1480 | Strong |
| C-O (ether) | Asymmetric Stretching | ~1245 | Moderate |
| C-O (alcohol) | Stretching | ~1050 | Weak |
Note: The data in this table represents typical frequency ranges for the specified functional groups.
X-ray Crystallography of Derivatives and Co-crystals for Absolute Configuration Determination
While ECD can provide a reliable assignment of absolute configuration, the unambiguous determination is often achieved through single-crystal X-ray crystallography. However, obtaining suitable crystals of the parent alcohol can be challenging. A common strategy is to synthesize a crystalline derivative.
For this compound, the hydroxyl group provides a convenient handle for derivatization. Reaction with a chiral acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would produce diastereomeric esters. researchgate.net These diastereomers often have different crystallization properties, and obtaining a single crystal of one of them allows for the determination of its three-dimensional structure.
Alternatively, co-crystallization with a suitable chiral co-former can also yield crystals amenable to X-ray diffraction. Once the crystal structure of the derivative or co-crystal is solved, the absolute configuration of all stereogenic centers, including the carbinol carbon of the original alcohol, can be determined with high certainty. This method is considered the "gold standard" for absolute configuration assignment. iosrjournals.org
Chemical Transformations and Synthetic Utility of 1 2 Methoxyphenyl 2 Methylpropan 1 Ol
Derivatization of the Hydroxyl Moiety
The secondary alcohol functionality is a prime site for derivatization, enabling the synthesis of a wide array of related compounds with modified properties.
Etherification Reactions
The hydroxyl group of 1-(2-methoxyphenyl)-2-methylpropan-1-ol can undergo etherification to form the corresponding ethers. As a secondary benzylic alcohol, its reactivity is influenced by the electron-donating nature of the ortho-methoxy group, which can stabilize a potential carbocation intermediate.
Various methods can be employed for the etherification of secondary benzylic alcohols. A common approach involves the use of an alkyl halide in the presence of a base (Williamson ether synthesis). Alternatively, acid-catalyzed methods can be effective. For instance, the reaction of benzylic alcohols with other alcohols in the presence of a catalytic amount of a strong acid like hydrochloric acid can yield unsymmetrical ethers. nih.gov Iron(III) chloride has also been shown to be an effective catalyst for the symmetrical and unsymmetrical etherification of benzylic alcohols. acs.org
For chemoselective etherification, specific reagent systems have been developed. One such system employs 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which selectively converts benzylic alcohols to their corresponding methyl or ethyl ethers, respectively, even in the presence of other hydroxyl groups. researchgate.net This selectivity is attributed to the formation of a carbocation intermediate that is more readily formed from the benzylic alcohol. researchgate.net
| Etherification Method | Reagents/Catalyst | Product Type | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Alkyl ether | General and widely applicable method. |
| Acid-Catalyzed Etherification | Alcohol, Acid catalyst (e.g., HCl) | Symmetrical or Unsymmetrical ether | Effective for alcohols that can form stable carbocations. nih.gov |
| Iron-Catalyzed Etherification | FeCl₃ or FeCl₂/ligand | Symmetrical or Unsymmetrical ether | Utilizes an inexpensive and environmentally benign metal catalyst. acs.org |
| TCT/DMSO Method | TCT, DMSO, Alcohol (MeOH or EtOH) | Methyl or Ethyl ether | Highly chemoselective for benzylic alcohols. researchgate.net |
Esterification and Acylation Reactions
Esterification of the secondary hydroxyl group is another important transformation, leading to the formation of esters which are valuable in various fields, including fragrance and materials science. The classic Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common method. youtube.com The reaction is an equilibrium process, and often, an excess of one reactant or the removal of water is employed to drive the reaction towards the product. youtube.com
Acylation, the introduction of an acyl group, can be achieved using acylating agents like acetyl chloride or acetic anhydride. These reactions are typically faster and more irreversible than Fischer esterification. For instance, acetyl chloride reacts readily with alcohols, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. iiste.org Studies on the esterification of benzylic alcohols have shown high yields with various carboxylic acids under optimized conditions. researchgate.net For example, a porous phenolsulphonic acid–formaldehyde resin has been used as a heterogeneous catalyst for the direct esterification of primary and secondary benzylic alcohols with acetic acid, affording excellent yields. researchgate.net
| Reaction Type | Reagents | Catalyst | Product | Typical Conditions |
| Fischer Esterification | Carboxylic Acid | H₂SO₄, TsOH | Ester | Excess alcohol or removal of water. youtube.com |
| Acylation | Acetyl Chloride | Pyridine (optional) | Acetate Ester | Often performed at room temperature. iiste.org |
| Acylation | Acetic Anhydride | Acid or Base catalyst | Acetate Ester | Can require heating. |
| Catalytic Esterification | Acetic Acid | Porous polymeric acid | Acetate Ester | 85 °C, solvent-free. researchgate.net |
Oxidation to Carbonyl Compounds
The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one (B7797568). A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Traditional oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄, generated from CrO₃ and aqueous H₂SO₄, also known as the Jones reagent) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder reagent and is often used for oxidations where sensitive functional groups are present. libretexts.org
More contemporary and "green" methods have also been developed. For example, Eosin Y can catalyze the photochemical aerobic oxidation of secondary benzyl (B1604629) alcohols to ketones using molecular oxygen as the oxidant under mild conditions with blue LED irradiation. organic-chemistry.org Another efficient system for the selective oxidation of secondary benzylic alcohols is the use of hydrogen peroxide in the presence of a CeBr₃ catalyst. organic-chemistry.org These methods offer advantages in terms of reduced toxicity and waste generation.
| Oxidizing Agent/System | Product | Key Features |
| Chromic Acid (Jones Reagent) | 1-(2-Methoxyphenyl)-2-methylpropan-1-one | Strong, traditional oxidizing agent. libretexts.org |
| Pyridinium Chlorochromate (PCC) | 1-(2-Methoxyphenyl)-2-methylpropan-1-one | Milder chromium-based reagent, good for sensitive substrates. libretexts.org |
| Eosin Y / O₂ / Blue LEDs | 1-(2-Methoxyphenyl)-2-methylpropan-1-one | Metal-free, photochemical, and green oxidation method. organic-chemistry.org |
| CeBr₃ / H₂O₂ | 1-(2-Methoxyphenyl)-2-methylpropan-1-one | Green oxidation with high selectivity for secondary alcohols. organic-chemistry.org |
Transformations of the Aromatic Methoxy (B1213986) Group
The methoxy group on the aromatic ring is another site for chemical modification, offering pathways to phenols and other substituted aromatic compounds.
Demethylation and Functional Group Interconversion
The cleavage of the methyl ether to yield the corresponding phenol, 2-(1-hydroxy-2-methylpropyl)phenol, is a significant transformation. This demethylation is commonly achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers and typically provides high yields under mild conditions, often at room temperature or below in a solvent like dichloromethane (B109758). iiste.orgresearchgate.net The reaction proceeds through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. iiste.org
Other reagents for demethylation include strong protic acids like hydrobromic acid (HBr) at elevated temperatures, or strong nucleophiles like thiolates (e.g., sodium thiomethoxide) in polar aprotic solvents like DMF. researchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule.
| Demethylating Agent | Typical Solvent | Conditions | Key Features |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Cooled to Room Temperature | Highly effective and common for aryl methyl ethers. iiste.orgresearchgate.net |
| Hydrobromic Acid (HBr) | Acetic Acid or water | Elevated Temperatures | Strong acid conditions, less functional group tolerance. researchgate.net |
| Thiolates (e.g., NaSMe) | Dimethylformamide (DMF) | Elevated Temperatures | Strong nucleophilic conditions. researchgate.net |
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group. The methoxy group is a strong ortho-, para-director. However, in this specific molecule, the ortho position is already substituted by the bulky 2-methylpropan-1-ol group, which will sterically hinder further substitution at the adjacent position (position 3). The other ortho position (position 6) is sterically less hindered. The para position (position 4) relative to the methoxy group is generally the most favored site for substitution due to a combination of electronic and steric effects.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the 4-position, and to a lesser extent at the 6-position.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would similarly yield the 4-halo and 6-halo derivatives as the major products.
Friedel-Crafts Reactions: Friedel-Crafts acylation (e.g., with acetyl chloride and AlCl₃) is a powerful tool for introducing ketone functionalities onto an aromatic ring. youtube.com For anisole (B1667542) derivatives, the reaction proceeds readily, yielding primarily the para-acylated product. youtube.comyoutube.com It is important to note that strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group. stackexchange.com Milder catalysts may be required to avoid this side reaction. Friedel-Crafts alkylation is also possible but can be prone to polysubstitution and carbocation rearrangements.
The directing effects of the substituents on the aromatic ring are summarized in the table below.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-methoxyphenyl)-2-methylpropan-1-ol |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-methoxyphenyl)-2-methylpropan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2-methoxyphenyl)-2-methylpropan-1-ol |
Application as a Chiral Building Block in Complex Molecule Synthesis
The utility of a molecule as a chiral building block is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure target molecules such as pharmaceuticals and natural products. mdpi-res.comresearchgate.net this compound possesses the necessary attributes to serve as a valuable chiral synthon. The central feature is its stereogenic center at the carbinol carbon, which, once resolved into its individual enantiomers, can introduce chirality into a larger molecular framework.
The synthetic utility stems from the reactivity of its functional groups: the secondary hydroxyl group and the aromatic ring. The hydroxyl group can be manipulated in several ways:
Derivatization: It can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), facilitating nucleophilic substitution reactions (SN2) with inversion of configuration. This allows for the stereospecific introduction of a wide variety of functional groups.
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one. While this process removes the existing stereocenter, the resulting prochiral ketone can be a substrate for asymmetric reduction using chiral reagents to regenerate either enantiomer of the alcohol, or for asymmetric additions to the carbonyl group.
Etherification/Esterification: The hydroxyl group can be protected or used as a handle to attach the building block to other fragments of a target molecule via ether or ester linkages.
The 2-methoxyphenyl group exerts significant steric and electronic influence on reactions. The ortho-methoxy group can act as a coordinating group in metal-catalyzed reactions, directing the stereochemical outcome. Furthermore, the aromatic ring itself can be functionalized through electrophilic aromatic substitution, although the positions will be directed by the existing substituents.
The enantioselective preparation of chiral alcohols is a pivotal step in the synthesis of many pharmacologically active molecules. encyclopedia.pub By analogy with other chiral alcohols, the enantiomers of this compound could be prepared via asymmetric synthesis, for example, through the asymmetric reduction of the corresponding ketone, or by kinetic resolution of the racemic alcohol. These enantiopure building blocks could then be elaborated into more complex structures. For instance, similar chiral alcohols have been used in the synthesis of tetrahydropyrans and other heterocyclic systems. researchgate.net
Table 1: Potential Transformations of this compound as a Chiral Building Block
| Transformation | Reagents | Product Type | Synthetic Utility |
| Tosylation | TsCl, Pyridine | Sulfonate Ester | Conversion of -OH to a good leaving group for SN2 reactions. |
| Oxidation | PCC, DMP | Ketone | Access to prochiral intermediate for further asymmetric synthesis. |
| Mitsunobu Reaction | DEAD, PPh3, Nu-H | Inverted-stereocenter product | Stereospecific introduction of nucleophiles (e.g., azides, carboxylates). |
| Etherification | NaH, R-X | Ether | Protection of the hydroxyl group or linkage to another molecule. |
Role as a Ligand or Auxiliary in Catalytic Systems
Chiral alcohols are frequently employed as precursors to ligands for asymmetric catalysis. The hydroxyl group of this compound provides a convenient attachment point for phosphine (B1218219), amine, or other coordinating moieties to generate chiral ligands. The inherent chirality of the backbone would be relayed to the catalytic center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
The ortho-methoxy group could play a crucial role in the ligand's function. Its oxygen atom can act as a hemilabile coordinating site, binding to the metal center to stabilize the transition state and enhance stereocontrol, then dissociating to allow for product release. This hemilability is a sought-after feature in catalyst design.
Alternatively, the alcohol itself or a simple derivative can function as a chiral auxiliary. In this approach, the chiral molecule is temporarily attached to a prochiral substrate. The auxiliary then directs the stereochemical course of a reaction on the substrate before being cleaved off, having imparted its chirality to the product. For example, an ester formed between this compound and a prochiral carboxylic acid could undergo diastereoselective enolate alkylation.
Table 2: Potential Catalytic Applications for Derivatives of this compound
| Derivative Type | Potential Catalytic Reaction | Metal Center | Role of the 2-Methoxy Group |
| Chiral Phosphine Ligand | Asymmetric Hydrogenation | Rhodium, Ruthenium | Hemilabile coordination, steric directing group. |
| Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | Ruthenium | Bidentate chelation, creating a rigid chiral pocket. |
| Chiral Amino Alcohol | Asymmetric Alkylation of Aldehydes | Zinc | Formation of a chiral catalyst for C-C bond formation. |
| Chiral Auxiliary | Diastereoselective Enolate Reactions | Lithium | Steric hindrance to control the approach of electrophiles. |
Design and Synthesis of Chemically Diverse Analogues for Structure-Reactivity Studies
The design and synthesis of analogues are fundamental to fields like medicinal chemistry for establishing structure-activity relationships (SAR). mdpi.comnih.gov The this compound scaffold can be systematically modified to probe the chemical space and optimize for a desired biological or chemical property.
The synthesis of the parent compound would likely proceed via the Grignard reaction between 2-methoxybenzaldehyde (B41997) and isopropylmagnesium bromide. This approach is well-established for the synthesis of its isomers, 1-(4-methoxyphenyl)-2-methylpropan-1-ol (B2488254) and 1-(3-methoxyphenyl)-2-methylpropan-1-ol. nih.gov
Analogues can be designed by modifying three main regions of the molecule:
The Aromatic Ring (A-Region): The position and nature of the methoxy group can be altered. Analogues with the methoxy group at the meta- or para-positions (to give 1-(3-methoxyphenyl)- or 1-(4-methoxyphenyl)-2-methylpropan-1-ol, respectively) would allow for the study of electronic and steric effects. nih.govnih.gov Other substituents (e.g., halogens, alkyl groups, nitro groups) could be introduced to modulate properties like lipophilicity and electronic character.
The Alkyl Group (B-Region): The isopropyl group can be replaced with other alkyl or cycloalkyl groups to investigate the impact of steric bulk near the chiral center. For example, replacing the isopropyl with a cyclopropyl (B3062369) or tert-butyl group could have significant effects on receptor binding or catalytic activity. researchgate.net
The Carbinol and Methoxy Groups (C-Region): The hydroxyl and methoxy groups can be replaced with other hydrogen-bond donors/acceptors like amines, thiols, or amides. The methoxy group could be replaced by larger alkoxy groups or a simple hydroxyl group.
Structure-activity relationship studies on ketamine analogues have shown that substitutions on the aromatic ring significantly influence sedative and anesthetic properties, with 2- and 3-substituted compounds often being more active than their 4-substituted counterparts. mdpi.com Similarly, SAR studies on synthetic cathinones demonstrate that modifications to the alkyl chain and aromatic ring drastically alter their activity and mechanism of action. nih.gov These principles would guide the design of a library of this compound analogues for screening.
Table 3: Proposed Analogue Library of this compound for SAR Studies
| Modification Region | Example Modification | Synthetic Precursor | Rationale |
| Aromatic Ring | 4-Chloro-2-methoxy | 4-Chloro-2-methoxybenzaldehyde | Probe electronic and steric effects on the aryl ring. |
| Aromatic Ring | 2,4-Dimethoxy | 2,4-Dimethoxybenzaldehyde | Investigate the effect of additional electron-donating groups. |
| Alkyl Group | Cyclopropyl | Cyclopropylmagnesium bromide | Study the impact of a conformationally restricted alkyl group. |
| Alkyl Group | Phenyl | Benzylmagnesium chloride | Introduce additional aromatic interactions. |
| Functional Group | Amino (-NH2) instead of -OH | From the corresponding ketone via reductive amination | Explore the role of the hydrogen-bonding group. |
Retrosynthetic Analysis Applied to 1 2 Methoxyphenyl 2 Methylpropan 1 Ol
Identification of Accessible Starting Materials and Synthons
The feasibility of a synthetic route depends heavily on the commercial availability and cost of the required starting materials. wikipedia.org The synthons identified in the disconnection analysis must be translated into practical, accessible reagents. lkouniv.ac.in
The synthetic equivalents for the proposed disconnections are outlined below.
Interactive Table: Disconnection Analysis and Starting Materials
| Disconnection Route | Bond Cleaved | Nucleophilic Synthon | Electrophilic Synthon | Nucleophilic Reagent (Synthetic Equivalent) | Electrophilic Reagent (Synthetic Equivalent) |
|---|---|---|---|---|---|
| Route A | Carbinol C — Isopropyl | Isopropyl Anion | 2-Methoxybenzoyl Cation | Isopropylmagnesium Bromide or Isopropyllithium | 2-Methoxybenzaldehyde (B41997) |
| Route B | Carbinol C — 2-Methoxyphenyl | 2-Methoxyphenyl Anion | Isobutyryl Cation | 2-Methoxyphenylmagnesium Bromide or 2-Methoxyphenyllithium | Isobutyraldehyde (B47883) |
Both proposed routes rely on readily available starting materials. 2-Methoxybenzaldehyde (o-anisaldehyde) and isobutyraldehyde are common industrial chemicals. chemicalbook.comwikipedia.orgorgsyn.org Likewise, the organometallic reagents can be readily prepared from their corresponding alkyl or aryl halides (e.g., 2-bromopropane (B125204) or 2-bromoanisole) and magnesium or lithium metal. mnstate.edureadchemistry.com A solved reaction mechanism for a similar compound, 1-(4-methoxyphenyl)-2-methylpropan-1-ol (B2488254), confirms the viability of using a Grignard reagent (from 2-bromopropane) and the corresponding methoxybenzaldehyde. chegg.com
Functional Group Interconversions (FGI) in Retrosynthetic Pathways
Functional Group Interconversion (FGI) is a standard strategy in retrosynthesis used to change one functional group into another to enable a key disconnection or to prepare a required precursor from a more available material. lkouniv.ac.inslideshare.netsolubilityofthings.com
In the synthesis of 1-(2-methoxyphenyl)-2-methylpropan-1-ol, the main transformation (carbonyl addition) is the focus. However, FGI could be strategically employed if the primary starting materials were unavailable.
Aldehyde Preparation: If 2-methoxybenzaldehyde or isobutyraldehyde were not available, they could be synthesized via the oxidation of the corresponding primary alcohols, 2-methoxybenzyl alcohol or isobutanol (2-methyl-1-propanol), respectively. This oxidation is a classic FGI. chemicalbook.comsolubilityofthings.comyoutube.com
Halide Preparation: The 2-bromoanisole (B166433) required for Route B could be prepared from the more common 2-methoxyphenol (guaiacol) through a bromination reaction. Similarly, the organometallic reagents themselves are formed via FGI from an alkyl/aryl halide. ub.edu
Interactive Table: Potential FGI Steps for Precursors
| Target Precursor | FGI Process | Starting Material |
|---|---|---|
| 2-Methoxybenzaldehyde | Oxidation | (2-Methoxyphenyl)methanol |
| Isobutyraldehyde | Oxidation | 2-Methyl-1-propanol (Isobutanol) |
| Isopropylmagnesium Bromide | Grignard Formation | 2-Bromopropane |
Convergent vs. Linear Synthetic Strategy Development
Synthetic strategies can be broadly categorized as either linear or convergent. pediaa.comchemistnotes.com
Computer-Assisted Retrosynthesis for this compound
Modern synthetic planning is increasingly supported by computer-assisted organic synthesis (CAOS) software. wikipedia.org Programs such as SYNTHIA®, IBM RXN, and AiZynthFinder utilize vast databases of chemical reactions and expert-coded rules or artificial intelligence to propose viable retrosynthetic pathways. wikipedia.orgsigmaaldrich.commerckgroup.comsynthiaonline.com
When tasked with designing a synthesis for this compound, such software would analyze the molecule's structure and functional groups. synthiaonline.com
Identification: The program would identify the secondary alcohol as the key reactive center.
Disconnection: It would propose the same high-probability 1,1-C-C disconnections (Routes A and B) that correspond to Grignard-type reactions, as these are fundamental and well-documented transformations. sigmaaldrich.com
Validation: The software would then search its extensive database of commercially available starting materials to assess the practicality of each route. wikipedia.orgsynthiaonline.com
Prioritization: The program would likely prioritize Route A (isopropyl Grignard + 2-methoxybenzaldehyde) due to the high commercial availability and low cost of both isobutyraldehyde and 2-methoxybenzaldehyde, and the reliability of the Grignard addition to aldehydes. The software can filter pathways based on cost, step count, and predicted yield, streamlining the process for the synthetic chemist. sigmaaldrich.comsynthiaonline.com
Research Outlook and Future Directions in the Chemistry of 1 2 Methoxyphenyl 2 Methylpropan 1 Ol
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of 1-(2-methoxyphenyl)-2-methylpropan-1-ol typically involves a Grignard reaction between a derivative of 2-methoxybenzaldehyde (B41997) and an isopropyl magnesium halide. mt.comvapourtec.comwisc.edu While effective, this method relies heavily on anhydrous organic solvents and requires careful control of reaction conditions. The future of its synthesis lies in greener and more efficient alternatives that minimize environmental impact and improve safety.
Mechanochemistry: The use of ball milling and other mechanochemical techniques represents a significant step towards solvent-free synthesis. rsc.org This method uses mechanical force to initiate reactions between solid reactants, often eliminating the need for bulk solvents. mdpi.com Research has demonstrated the successful preparation of Grignard reagents in a ball mill, even in the presence of air, which can then be used for nucleophilic additions to aldehydes and ketones. thieme-connect.comhokudai.ac.jp Applying this to this compound would involve milling magnesium with an isopropyl halide and 2-methoxybenzaldehyde, potentially with only catalytic amounts of an ether solvent. thieme-connect.com This approach drastically reduces solvent waste and can improve safety by avoiding large volumes of flammable ethers. acs.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another powerful tool for green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating. ijnrd.orgresearchgate.netnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture allows for efficient and uniform energy transfer. nih.gov The application of microwave irradiation to the Grignard synthesis of this compound could significantly accelerate the reaction, reduce energy consumption, and allow for solvent-free conditions or the use of greener solvents. ajgreenchem.comanton-paar.com
A comparative outlook on these synthetic methods is presented below.
| Feature | Conventional Grignard | Mechanochemistry (Ball Milling) | Microwave-Assisted Synthesis (MAOS) |
| Solvent | Bulk anhydrous ether required | Solvent-free or minimal solvent rsc.org | Solvent-free or reduced solvent ajgreenchem.com |
| Reaction Time | Hours | Minutes to hours thieme-connect.com | Minutes nih.gov |
| Energy Input | Prolonged heating/reflux | Mechanical energy | Microwave irradiation |
| Atmosphere | Strict inert atmosphere | Can be performed in air thieme-connect.com | Sealed vessel, controlled atmosphere |
| Sustainability | High solvent waste, energy-intensive | Low waste, high energy efficiency | Low waste, high energy efficiency anton-paar.com |
Integration of Advanced Automation and Flow Chemistry in Synthesis
The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing and research. Flow chemistry offers numerous advantages for the synthesis of compounds like this compound, particularly for managing the challenges associated with Grignard reactions. vapourtec.com
Flow reactors provide superior heat and mass transfer, allowing for precise control over highly exothermic reactions and minimizing the formation of byproducts. chemicalindustryjournal.co.uk For the synthesis of this compound, a solution of 2-methoxybenzaldehyde and isopropyl magnesium bromide could be continuously mixed in a microreactor, with the short residence time and efficient cooling preventing temperature spikes and improving product selectivity. Furthermore, flow systems enable the on-demand generation of the Grignard reagent by flowing an organic halide solution through a packed bed or column of magnesium metal, enhancing safety by avoiding the accumulation of large quantities of the highly reactive reagent. chemicalindustryjournal.co.ukthieme-connect.com This approach also facilitates easy scaling of the reaction without extensive re-optimization. thieme-connect.com The integration of automated pumps, reactors, and in-line purification modules can create a fully autonomous system for the production of the target alcohol with high purity and consistency. acs.org
Expansion of Mechanistic Understanding through Advanced Spectroscopic Techniques
A deeper understanding of the reaction mechanism is crucial for optimizing synthetic protocols. The application of operando spectroscopy, which involves analyzing a catalytic reaction in real-time under actual operating conditions, is set to revolutionize mechanistic studies. wikipedia.orgnih.gov
For the Grignard synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the reaction progress. mt.com These methods allow for the direct observation of the consumption of the aldehyde reactant and the formation of the magnesium alkoxide intermediate, providing real-time kinetic data. mt.comrsc.org This information helps in identifying the rate-determining step, detecting transient intermediates, and understanding the influence of additives or impurities. mdpi.com While the Grignard reaction mechanism is complex, involving various organomagnesium species in equilibrium, advanced spectroscopic methods can help elucidate the relative reactivity of these species. acs.org Correlating the spectroscopic data with catalytic performance allows for the establishment of clear structure-reactivity relationships, guiding the rational design of more efficient synthetic processes. nih.gov
Predictive Modeling and Machine Learning in Reaction Design
The integration of machine learning (ML) and artificial intelligence (AI) is transforming chemical synthesis from a trial-and-error process to a predictive science. beilstein-journals.org For a target molecule like this compound, ML models can be used to predict optimal reaction conditions, thereby accelerating research and development. nih.gov
By training algorithms on datasets of similar reactions, ML models can predict the yield and selectivity of the Grignard reaction under various conditions (e.g., solvent, temperature, catalyst, concentration). beilstein-journals.org Active learning strategies are particularly promising, where the ML algorithm interactively suggests the next set of experiments to perform to gain the most information, rapidly optimizing the reaction with a minimal number of trials. nih.govduke.edu This approach is effective even with the small datasets typical in a research lab setting. duke.edu For instance, a model could be built to optimize the synthesis of this compound by exploring the parameter space of different Lewis acid additives, temperatures, and reaction times to maximize the yield. acs.org
| Machine Learning Application | Description | Potential Impact on Synthesis of this compound |
| Reaction Optimization | Uses algorithms (e.g., Bayesian optimization, random forest) to find the best reaction parameters from a limited number of experiments. nih.gov | Rapidly identifies optimal temperature, solvent, and catalyst concentration to maximize yield and minimize byproducts. |
| Yield Prediction | Predicts the outcome of a reaction based on its components and conditions before the experiment is run. | Saves resources by prioritizing high-yield reaction conditions for experimental validation. |
| Catalyst/Reagent Recommendation | Suggests novel catalysts or reagents that might improve reaction performance based on learned chemical patterns. | Proposes alternative Lewis acids or Grignard additives to enhance reaction rate or selectivity. |
| Pathway Design | Proposes novel synthetic routes to a target molecule. | Could suggest alternative, more sustainable pathways beyond the standard Grignard reaction. |
Exploration of New Chemical Reactivity and Transformation Pathways
Future research will also focus on utilizing this compound as a versatile building block for more complex molecules. The presence of the hydroxyl group, the methoxy (B1213986) group, and the aromatic ring offers multiple sites for functionalization.
Key areas for exploration include:
Catalytic Oxidation: The selective oxidation of the secondary alcohol to the corresponding ketone, 1-(2-methoxyphenyl)-2-methylpropan-1-one (B7797568), is a valuable transformation. Research into novel catalytic systems, such as bimetallic nanoparticles (e.g., Au/Pd), could provide highly efficient and selective methods for this conversion under mild, base-free conditions. researchgate.netunimi.it
C-C and C-O Bond Functionalization: Recent advances in catalysis have enabled the challenging cleavage of the C(aryl)–C(OH) bond in aryl alcohols, allowing them to serve as arylating agents. nih.govresearchgate.net This opens up pathways to transform this compound into a range of other functionalized aromatic compounds. Similarly, metallaphotoredox-enabled deoxygenative arylation presents a powerful method to replace the hydroxyl group with various aryl or heteroaryl fragments. nih.gov
Asymmetric Synthesis and Applications: The chiral center at the carbinol carbon suggests that enantiomerically pure forms of this compound could serve as valuable chiral auxiliaries or ligands in asymmetric catalysis. Future work could focus on developing efficient methods for its enantioselective synthesis or resolution, followed by exploring its applications in stereocontrolled reactions.
Derivatization of the Methoxy Group: The methoxy group itself can be a site for transformation. Ether cleavage would yield the corresponding phenol, introducing another reactive site for further functionalization, such as electrophilic aromatic substitution or coupling reactions. The reactivity of such methoxy-substituted benzyl (B1604629) alcohols can be influenced by the position of the substituent. chem-soc.si
This forward-looking research will not only expand the chemical utility of this compound but also contribute to the broader development of innovative and sustainable chemical methodologies.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts alkylation or Grignard reactions. For example:
- Friedel-Crafts Approach : React 2-methoxyphenol with 2-methylpropanal in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.
- Grignard Route : Use a Grignard reagent (e.g., isopropylmagnesium bromide) with 2-methoxybenzaldehyde, followed by acidic workup.
Optimization Strategies :- Catalyst Loading : Adjust AlCl₃ concentration (0.5–1.5 equiv.) to balance reactivity and side-product formation.
- Temperature Control : Maintain temperatures between 0–5°C during Grignard addition to prevent thermal degradation.
- Solvent Selection : Use polar aprotic solvents (e.g., THF) for Grignard reactions to enhance nucleophilicity .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm, doublets), methoxy group (δ ~3.8 ppm, singlet), and isopropyl group (δ 1.0–1.5 ppm, multiplet).
- ¹³C NMR : Confirm methoxy (δ ~55 ppm), aromatic carbons (δ 110–160 ppm), and hydroxyl-bearing carbon (δ ~70 ppm).
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 180.2 g/mol) and fragmentation patterns consistent with the methoxyphenyl and isopropyl groups.
- IR Spectroscopy : Identify O–H stretch (~3300 cm⁻¹), C–O (methoxy) stretch (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Advanced Research Questions
Q. What discrepancies arise between computational predictions and experimental spectroscopic data for this compound, and how can these be resolved?
Methodological Answer:
- LogD Predictions : Computational tools (e.g., JChem) may predict LogD (pH 5.5) values deviating from experimental HPLC measurements due to solvation effects. Validate using reversed-phase chromatography under standardized conditions.
- NMR Chemical Shifts : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) often underestimate deshielding of aromatic protons due to electron-donating methoxy groups. Cross-reference with empirical databases (e.g., Molfinder) to calibrate models .
- Resolution Strategy : Combine experimental data (e.g., X-ray crystallography for bond angles) with computational refinements to improve predictive accuracy .
Q. How does the steric and electronic environment of the methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The 2-methoxy group creates ortho-substitution steric hindrance, reducing accessibility for nucleophiles. Compare reaction rates with para-substituted analogs (e.g., 4-methoxyphenyl derivatives) to quantify steric contributions.
- Electronic Effects : Methoxy’s electron-donating nature increases electron density on the aromatic ring, stabilizing intermediates via resonance. Use Hammett plots (σ⁺ values) to correlate substituent effects with reaction kinetics.
- Experimental Design : Conduct competitive reactions with varying nucleophiles (e.g., Cl⁻ vs. Br⁻) in polar solvents (e.g., DMF) to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
